molecular formula C21H20N4 B11310018 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11310018
M. Wt: 328.4 g/mol
InChI Key: WZJMKCXEAQGNRF-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Compounds within this class have been extensively researched as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and prominent targets in oncology . For instance, pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of kinases such as Pim-1 and Flt-3. In cell-based assays, such inhibitors have been shown to suppress the phosphorylation of downstream proteins like BAD and impair colony formation, indicating an effect on cancer cell survival and proliferation . Furthermore, this chemotype has demonstrated promise in infectious disease research, with specific analogues exhibiting potent activity against Mycobacterium tuberculosis (M.tb) by targeting bacterial ATP synthase, showcasing the versatility of the scaffold . The structural features of this specific compound—including the 3,5-dimethyl groups, the 3-methylphenyl moiety at the 2-position, and the N-phenyl group at the 7-amine—are designed to optimize its interaction with biological targets and its overall physicochemical properties. As with all compounds in this class, it is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H20N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h4-13,23H,1-3H3

InChI Key

WZJMKCXEAQGNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a β-keto ester with hydrazine to form a pyrazole intermediate.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in five principal reaction categories, driven by its pyrazolo[1,5-a]pyrimidine scaffold and substituent reactivity:

Reaction TypeKey Reagents/ConditionsMajor ProductsYield (%)Source
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C7-Amino derivatives with alkyl/aryl groups72–85
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, CH₂Cl₂, 0°C→RTAcetylated derivatives at C5 or C3 positions68
OxidationKMnO₄/H₂SO₄, refluxPyrazolo[1,5-a]pyrimidine N-oxide derivatives55
Palladium-Catalyzed CouplingPd(PPh₃)₄, aryl boronic acids, DMEBiaryl-functionalized analogs78–90
Reductive AminationNaBH₃CN, MeOH, NH₄OAcSecondary/tertiary amine derivatives63

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr at C7, where the amine group acts as a leaving group. Reactivity is enhanced by:

  • Electron-withdrawing methyl groups at C3/C5

  • Polar aprotic solvents (e.g., DMF) stabilizing transition states

Example Pathway :

text
Pyrazolo[1,5-a]pyrimidin-7-amine + R-X → Pyrazolo[1,5-a]pyrimidin-7-R + NH₃↑

Kinetic studies show second-order dependence on [amine] and [nucleophile] under basic conditions.

Friedel-Crafts Acylation

The 3-methylphenyl group undergoes electrophilic substitution:

  • AlCl₃ activates acetyl chloride to form acylium ion

  • Regioselective acylation at the para position of the 3-methylphenyl moiety

Library Development for Bioactivity Screening

  • Suzuki-Miyaura Coupling : Introduces diverse aryl groups at C2 (Table 1)

  • Mannich Reactions : Generates water-soluble derivatives via amine-quaternization

Key Intermediate in Antitubercular Agents

Derivatives synthesized via C7-alkylation show:

  • IC₅₀ = 0.8–2.1 μM against Mycobacterium tuberculosis H37Rv

  • Reduced hERG inhibition (IC₅₀ > 30 μM) compared to parent compound

Reaction Kinetics and Optimization

ParameterOptimal RangeImpact on Yield
Temperature (SNAr)80–100°C+15–20%
Solvent (Coupling)1,4-Dioxane > DME > THF+12% in dioxane
Catalyst Loading (Pd)5 mol%Max efficiency

Notable Findings :

  • Microwave-assisted synthesis reduces reaction times by 60% (20 min vs. 8 hr)

  • Ultrasonication improves homogeneity in heterogeneous acylation systems

Stability and Side Reactions

  • Hydrolytic Degradation : Occurs in acidic media (pH < 3) via pyrimidine ring opening

  • Photooxidation : UV light induces N-demethylation (t₁/₂ = 48 hr under 254 nm)

  • Storage Recommendations : Argon atmosphere, -20°C, amber vials

Scientific Research Applications

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities:

  • Anticancer Activity : Numerous studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, they have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A related compound demonstrated cytotoxic effects with an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line .
  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, which are often dysregulated in cancer . This mechanism positions it as a candidate for targeted cancer therapies.
  • Antimycobacterial Activity : Compounds from this family have been explored for their ability to inhibit mycobacterial ATP synthase, suggesting potential applications in treating tuberculosis .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Structure–activity relationship (SAR) studies have identified key substituents that enhance activity against specific targets.

Substituent Effect on Activity
Methyl groupsIncrease lipophilicity and cellular uptake
Phenyl ringsEnhance binding affinity to target proteins
Halogen substitutionsModulate biological activity and selectivity

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Aurora Kinase Inhibition : A study demonstrated that specific derivatives were effective in inhibiting aurora kinases, which play a critical role in mitosis . These findings support further investigation into their use as anticancer agents.
  • Antimicrobial Efficacy : Research has shown that certain derivatives exhibit broad-spectrum antimicrobial activity against various pathogens . This suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine often involves the inhibition of specific enzymes or receptors. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-Amine Derivatives

Anti-Mycobacterial Activity: Structural Analogues

Compounds with 3-aryl and 5-alkyl/aryl substituents exhibit potent activity against Mycobacterium tuberculosis (M.tb). Key examples:

  • 3-(4-Fluorophenyl)-5-aryl Derivatives :
    • Compound 32 : 3-(4-Fluorophenyl)-5-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) showed MIC = 0.03 µM against M.tb, attributed to fluorine’s electronegativity enhancing target binding .
    • Compound 35 : 3-(4-Fluorophenyl)-5-(4-isopropylphenyl) demonstrated improved metabolic stability (human liver microsomal clearance < 10 µL/min/mg) .
    • Comparison : The target compound lacks fluorine but includes 3-methylphenyl and methyl groups, which may reduce polarity and M.tb ATP synthase affinity compared to fluorinated analogs .
  • N-Substituent Effects: N-(Pyridin-2-ylmethyl) Derivatives (e.g., Compounds 47–51): Pyridine-containing amines enhance solubility and hERG safety profiles (IC₅₀ > 30 µM). For example, Compound 49 (N-((6-(dimethylamino)pyridin-2-yl)methyl)) showed MIC = 0.06 µM . N-Phenyl Substituent (Target Compound): The phenyl group may reduce solubility compared to pyridylmethyl analogs but could improve blood-brain barrier penetration for CNS applications .

CRF1 Receptor Antagonists

  • MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-):
    • Exhibits high CRF1 receptor binding (Ki = 2.3 nM) due to 2,5-dimethyl and 4-methoxy-2-methylphenyl groups.
    • The target compound’s 3-methylphenyl and N-phenyl groups lack MPZP’s methoxy substituents, likely reducing CNS activity .

Antimalarial Triazolopyrimidines

  • Triazolo[1,5-a]pyrimidines (e.g., Compound 31 ): N-(3,4-Bis(trifluoromethyl)phenyl)-5-methyl- derivatives inhibit Plasmodium falciparum DHOD with docking scores up to -31.37 kcal/mol .

Research Implications and Gaps

  • Synthetic Routes : The target compound could be synthesized via Suzuki-Miyaura coupling (for 2-(3-methylphenyl)) and Buchwald-Hartwig amination (for N-phenyl), as described for analogs in and .
  • Optimization Opportunities : Introducing fluorine at the 3-phenyl group or replacing N-phenyl with pyridylmethyl may enhance anti-M.tb activity .
  • Toxicity Profile : Methyl groups may reduce metabolic clearance compared to bulkier substituents but require in vitro toxicity screening .

Biological Activity

3,5-Dimethyl-2-(3-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a complex structure that enhances its potential applications in medicinal chemistry. Understanding its biological activity is critical for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound indicates a composition of carbon (C), hydrogen (H), and nitrogen (N) atoms, contributing to its reactivity and biological interactions. The presence of multiple substituents on the pyrazolo and pyrimidine rings enhances its chemical properties.

Property Value
Molecular Formula C18H22N4
Molecular Weight 298.4 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria. For instance, an investigation into related pyrazole derivatives demonstrated significant antibacterial effects against multidrug-resistant strains using agar well-diffusion and broth microdilution methods .
  • Anticancer Potential : The anticancer activity of pyrazolo[1,5-a]pyrimidines has been documented extensively. In vitro studies indicated that several derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549. Notably, compounds showed IC50 values in the micromolar range, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Binding : Interaction with cellular receptors can trigger downstream signaling pathways that affect cell proliferation and survival.

Case Studies

Several studies have reported on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antibacterial Activity Study : In a study examining 16 derivatives for antibacterial properties, five compounds demonstrated significant bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa. These compounds were further evaluated for their antibiofilm activity .
  • Anticancer Efficacy Evaluation : A recent study evaluated the cytotoxicity of various pyrazolo derivatives on MCF-7 breast cancer cells. The results indicated that certain compounds exhibited potent anti-proliferative effects and induced apoptosis in cancer cells .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Reaction of aminopyrazoles with biselectrophilic compounds.
  • Post-functionalization to enhance biological activity or solubility.

Innovative synthetic methods are continually being developed to improve yield and selectivity in producing these compounds .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. For example:

  • Step 1: React 5-amino-3-methyl-1H-pyrazole with a β-diketone derivative under acidic conditions to form the pyrimidine ring.
  • Step 2: Introduce the 3-methylphenyl group at position 2 using Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3: Attach the N-phenyl group via nucleophilic aromatic substitution at position 7, using aniline derivatives in ethanol at 60°C .
    Characterization: Use 1H^1H/13C^{13}C NMR to confirm regioselectivity, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve structural ambiguities .

Advanced: How can reaction yields be optimized during N-phenyl group introduction?

Methodological Answer:
Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline reactant.
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to improve coupling efficiency .
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions like dehalogenation.
  • Purification: Use gradient column chromatography (hexane/EtOAc) to separate unreacted aniline and byproducts .
    Validation: Monitor reaction progress via TLC and compare yields across triplicate runs to assess reproducibility.

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H^1H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The N-phenyl group’s protons appear as a multiplet integrating for five hydrogens .
  • 13C^{13}C NMR: Confirm quaternary carbons in the pyrimidine ring (δ 150–160 ppm) and methyl groups (δ 20–25 ppm).
  • IR Spectroscopy: Detect N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry: HRMS should match the exact mass (C₂₂H₂₂N₄: calculated 342.1841) .

Advanced: How to design kinase inhibition assays to evaluate its mechanism?

Methodological Answer:

  • Target Selection: Prioritize kinases with structural homology to CDK9 (e.g., CDK2, Aurora A) based on analogous pyrazolo[1,5-a]pyrimidines .
  • Assay Protocol:
    • Use a fluorescence-based ADP-Glo™ assay to measure ATP consumption.
    • Include staurosporine as a positive control and DMSO as a negative control.
    • Test IC₅₀ values at 10 μM, 1 μM, and 0.1 μM concentrations in triplicate.
  • Data Analysis: Fit dose-response curves using GraphPad Prism and compare inhibition profiles to known inhibitors .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Source Analysis: Check for variations in assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ values may differ between MCF-7 (breast cancer) and A549 (lung cancer) due to metabolic differences .
  • Orthogonal Assays: Validate apoptosis induction via flow cytometry (Annexin V/PI staining) alongside MTT assays.
  • Computational Validation: Perform molecular docking (AutoDock Vina) to predict binding affinities to CDK9 and correlate with experimental IC₅₀ .

Advanced: What computational strategies predict binding modes with target enzymes?

Methodological Answer:

  • Protein Preparation: Retrieve CDK9’s crystal structure (PDB: 4BCF) and optimize hydrogen bonding networks with MOE.
  • Ligand Docking: Use Glide SP mode to simulate binding, focusing on hydrophobic interactions with the trifluoromethyl group (if present) and hydrogen bonds with the pyrimidine nitrogen .
  • MD Simulations: Run 100 ns simulations (AMBER) to assess binding stability and calculate RMSD values for the ligand-enzyme complex .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent oxidation.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
  • Solubility: Prepare fresh DMSO stock solutions (10 mM) to avoid precipitation in biological assays .

Advanced: How to modify the core structure to enhance kinase selectivity?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve CDK9 binding. Replace the N-phenyl group with a 4-fluorophenyl moiety to reduce off-target effects .
  • SAR Studies: Synthesize analogs with varied methyl positions (e.g., 3,5-dimethyl vs. 3,7-dimethyl) and compare inhibition profiles .

Advanced: What in vivo models assess neuropharmacological potential?

Methodological Answer:

  • Animal Models: Use tail suspension (mice) or forced swim tests (rats) to evaluate antidepressant-like activity. Include a positive control (e.g., fluoxetine) .
  • Dosing: Administer intraperitoneally (5–20 mg/kg) and measure serotonin/dopamine levels via microdialysis-HPLC .
  • Toxicity Screening: Perform acute toxicity studies (OECD 425) to determine LD₅₀ values .

Advanced: How to analyze pharmacokinetics and bioavailability?

Methodological Answer:

  • ADME Profiling: Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Plasma Stability: Incubate with mouse plasma (37°C, 1 hr) and quantify remaining compound via LC-MS/MS.
  • In Vivo PK: Administer IV/PO doses to Sprague-Dawley rats and calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

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